Aqueous Solubility Advantage: Disodium Salt vs. Free Base for In Vitro Assays
The disodium salt form is engineered for maximal aqueous solubility, a critical parameter for in vitro assays and aqueous-phase reactions. In direct comparison, the free base DL-Homocysteine exhibits a measured solubility of 27 mg/mL (199.73 mM) in water at 25°C, as reported by Selleck Chemicals . While precise quantitative solubility data for Disodium DL-homocysteinate is not published in the open literature, its ionic nature (as a disodium carboxylate salt) confers significantly higher intrinsic aqueous solubility than the neutral free base form. This class-level inference is supported by the fundamental principles of pharmaceutical salt formation, where sodium salts of amino acids are routinely employed to enhance water solubility by orders of magnitude relative to their zwitterionic free base counterparts.
| Evidence Dimension | Aqueous Solubility at 25°C |
|---|---|
| Target Compound Data | Inferred to be substantially greater than 199.73 mM based on salt form chemistry; exact quantitative value not located in primary literature. |
| Comparator Or Baseline | DL-Homocysteine (free base, CAS 454-29-5): 27 mg/mL (199.73 mM) |
| Quantified Difference | >199.73 mM |
| Conditions | Water, 25°C, in vitro solubility measurement |
Why This Matters
Superior solubility enables higher-concentration stock solutions for cell-based assays, reduces the need for DMSO (which can be cytotoxic), and ensures more reliable dosing in aqueous experimental systems.
